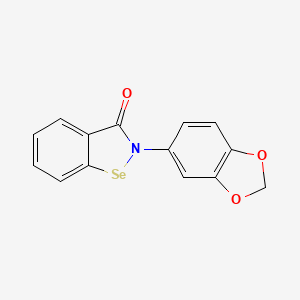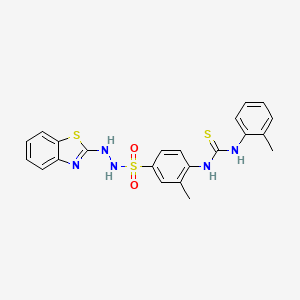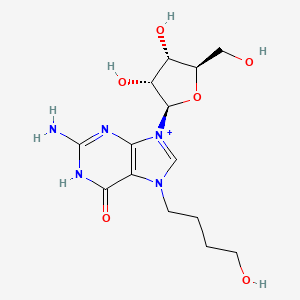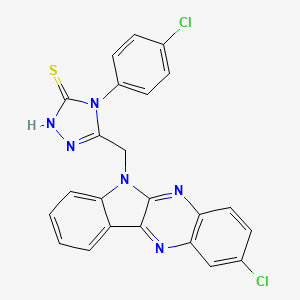
13-Ethyl-17alpha-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one cyclobutanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-Ethyl-17alpha-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one cyclobutanecarboxylate is a synthetic steroidal compound. It is structurally related to other synthetic progestins and is used in various pharmaceutical applications, particularly in hormonal contraceptives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 13-Ethyl-17alpha-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one cyclobutanecarboxylate typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Ethynylation: Introduction of an ethynyl group at the 20th position.
Hydroxylation: Introduction of a hydroxyl group at the 17th position.
Cyclobutanecarboxylation: Attachment of a cyclobutanecarboxylate group.
The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran. The reactions are typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in batch reactors with precise control over temperature, pressure, and reaction time. Purification steps, such as recrystallization and chromatography, are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
13-Ethyl-17alpha-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one cyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of double bonds or ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group at the 17th position can yield a ketone, while reduction of the ethynyl group can yield an alkane.
Aplicaciones Científicas De Investigación
13-Ethyl-17alpha-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one cyclobutanecarboxylate has several scientific research applications:
Chemistry: Used as a reference compound in analytical studies and as a starting material for the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Used in the development of hormonal contraceptives and hormone replacement therapies.
Industry: Employed in the production of pharmaceutical formulations and as an intermediate in the synthesis of other active pharmaceutical ingredients.
Mecanismo De Acción
The compound exerts its effects by binding to progesterone receptors in target tissues. This binding activates or inhibits the transcription of specific genes involved in reproductive and metabolic processes. The molecular targets include various enzymes and proteins that regulate cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Norgestrel: A synthetic progestin with similar structural features.
Levonorgestrel: Another synthetic progestin used in contraceptives.
Norelgestromin: A related compound with similar pharmacological properties.
Uniqueness
13-Ethyl-17alpha-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one cyclobutanecarboxylate is unique due to the presence of the cyclobutanecarboxylate group, which imparts distinct pharmacokinetic and pharmacodynamic properties. This structural feature enhances its binding affinity to progesterone receptors and improves its metabolic stability.
Propiedades
Número CAS |
86679-36-9 |
|---|---|
Fórmula molecular |
C26H34O3 |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
[(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] cyclobutanecarboxylate |
InChI |
InChI=1S/C26H34O3/c1-3-25-14-12-21-20-11-9-19(27)16-18(20)8-10-22(21)23(25)13-15-26(25,4-2)29-24(28)17-6-5-7-17/h2,16-17,20-23H,3,5-15H2,1H3/t20-,21+,22+,23-,25-,26-/m0/s1 |
Clave InChI |
WWGTWFPUIPEHNX-UKNJCJGYSA-N |
SMILES isomérico |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)C4CCC4)CCC5=CC(=O)CC[C@H]35 |
SMILES canónico |
CCC12CCC3C(C1CCC2(C#C)OC(=O)C4CCC4)CCC5=CC(=O)CCC35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




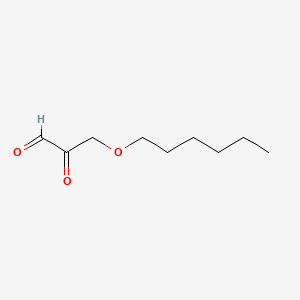

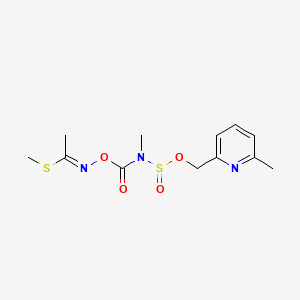

![8,10-bis[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;oxalic acid](/img/structure/B12709996.png)

